molecular formula C24H18N4O B12927572 4-(4-Methoxyanilino)-2,6-diphenylpyrimidine-5-carbonitrile CAS No. 64499-36-1

4-(4-Methoxyanilino)-2,6-diphenylpyrimidine-5-carbonitrile

Katalognummer: B12927572
CAS-Nummer: 64499-36-1
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: ZYCJWKASZYIAOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((4-Methoxyphenyl)amino)-2,6-diphenylpyrimidine-5-carbonitrile is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a methoxyphenyl group, two phenyl groups, and a carbonitrile group attached to a pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methoxyphenyl)amino)-2,6-diphenylpyrimidine-5-carbonitrile typically involves the reaction of 4-methoxyaniline with 2,6-diphenylpyrimidine-5-carbonitrile under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-((4-Methoxyphenyl)amino)-2,6-diphenylpyrimidine-5-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-((4-Methoxyphenyl)amino)-2,6-diphenylpyrimidine-5-carbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-((4-Methoxyphenyl)amino)-2,6-diphenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-((4-Methoxyphenyl)amino)-2,6-diphenylpyrimidine-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, in particular, contributes to its potential biological activities and makes it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

64499-36-1

Molekularformel

C24H18N4O

Molekulargewicht

378.4 g/mol

IUPAC-Name

4-(4-methoxyanilino)-2,6-diphenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C24H18N4O/c1-29-20-14-12-19(13-15-20)26-24-21(16-25)22(17-8-4-2-5-9-17)27-23(28-24)18-10-6-3-7-11-18/h2-15H,1H3,(H,26,27,28)

InChI-Schlüssel

ZYCJWKASZYIAOS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.